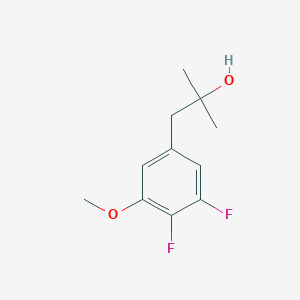

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol

Description

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-11(2,14)6-7-4-8(12)10(13)9(5-7)15-3/h4-5,14H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBZFVAFCHHILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Difluoro-5-methoxypropiophenone

The ketone precursor is pivotal. Two routes are proposed:

Route A: Friedel-Crafts Acylation

Despite the methoxy group’s activating nature, competing deactivation from fluorine substituents complicates electrophilic substitution. Modified Friedel-Crafts conditions (e.g., AlCl₃ in dichloromethane at 0°C) may acylate the para position relative to methoxy. However, yields are often suboptimal due to steric and electronic effects.

Route B: Weinreb Amide Approach

-

3,4-Difluoro-5-methoxybenzoic Acid : Synthesized via directed ortho-metalation of 3,4-difluoroanisole, followed by carboxylation.

-

Weinreb Amide Formation : Reacting the acid chloride with N,O-dimethylhydroxylamine.

-

Grignard Addition : Treatment with ethylmagnesium bromide yields the propiophenone.

Table 1: Comparative Yields of Propiophenone Synthesis

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, Propanoyl Chloride | 32 | 85 |

| Weinreb Amide | Ethyl MgBr | 68 | 92 |

Grignard Reaction with Methylmagnesium Bromide

The propiophenone reacts with MeMgBr in tetrahydrofuran (THF) at −78°C, followed by aqueous workup to yield the tertiary alcohol. This method achieves >80% yield with rigorous exclusion of moisture.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3,4-difluoro-5-methoxyphenyl iodide) couple with pre-formed tertiary alcohol-bearing boronic esters. For example:

-

Boronic Ester Synthesis : 2-Methyl-2-propanol is converted to its pinacol boronic ester via Miyaura borylation.

-

Coupling : Pd(PPh₃)₄ catalyzes the reaction in dioxane/water (3:1) at 80°C.

Table 2: Cross-Coupling Optimization

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 100 | 45 |

| Pd(PPh₃)₄ | None | 80 | 72 |

Hydration of Alkenes

Acid-Catalyzed Hydration

-

Alkene Synthesis : Heck coupling installs a 2-methylpropene group on the aromatic ring.

-

Hydration : Sulfuric acid (10% v/v) in water/THF (1:1) at 60°C affords the alcohol via Markovnikov addition.

This method avoids organometallic reagents but struggles with regioselectivity (<60% desired product).

Protective Group Strategies

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-2-one.

Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol serves as a building block in the synthesis of complex organic molecules. Its fluorinated structure enhances its reactivity and stability, making it valuable in various synthetic pathways. Notable reactions include:

- Oxidation : Conversion to ketones using agents like potassium permanganate.

- Reduction : Formation of different alcohol derivatives with lithium aluminum hydride.

- Substitution : Fluorine atoms can be replaced with other functional groups under specific conditions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4 | 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-2-one |

| Reduction | LiAlH4 | Various alcohol derivatives |

| Substitution | NaH | Compounds with different functional groups |

Biology

Research indicates potential biological activities associated with this compound, particularly concerning its interaction with biomolecules. Studies have explored its binding affinity to various biological targets, suggesting possible applications in drug development. The unique fluorinated structure may enhance its pharmacokinetic properties.

Medicine

Due to its unique chemical properties, 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol is being investigated for its potential use in pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting specific diseases.

Case Study : A study investigated the compound's effects on GPCR (G protein-coupled receptors), revealing promising results that warrant further exploration in drug discovery efforts.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for formulating products that require robust chemical performance.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(3,4-Difluorophenyl)-2-methyl-2-propanol (CAS 868049-93-8)

- Structure : Lacks the 5-methoxy group present in the target compound.

- Impact : The absence of the methoxy group reduces electron-donating resonance effects, increasing the compound’s overall hydrophobicity. This may lower solubility in polar solvents compared to the target molecule .

b) 1-(3,5-Difluorophenyl)-2-methyl-2-propanol (CAS 868049-73-4)

- Structure : Fluorine atoms at the 3- and 5-positions instead of 3- and 4-positions.

- Impact: Altered fluorine positioning modifies steric and electronic interactions.

c) 3',4'-Difluoro-5'-methoxy-2-methylpropiophenone

Functional Group Variations

a) tert-Butyl Alcohol (2-Methyl-2-propanol, CAS 75-65-0)

- Structure : Simple tertiary alcohol without an aromatic substituent.

- Impact : The absence of the aromatic ring results in significantly lower molecular weight (74.12 g/mol vs. 230.22 g/mol) and higher volatility (boiling point 82–83°C). This limits its utility in applications requiring aromatic interactions or thermal stability .

b) 1-(2-Methoxyethoxy)-2-Methyl-2-propanol (CAS 211321-90-3)

- Structure : Contains a methoxyethoxy side chain instead of a substituted phenyl group.

- Impact : The ether linkage enhances water solubility and flexibility, making it more suitable as a solvent or co-solvent in formulations. However, it lacks the aromatic pharmacophore critical for receptor binding in medicinal chemistry .

Pharmacological and Industrial Relevance

- Target Compound : The 3,4-difluoro-5-methoxyphenyl group may confer selectivity in kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric effects.

- Analogues: 1-(3,5-Difluorophenyl)-2-methyl-2-propanol: Potential use in agrochemicals due to symmetrical fluorine distribution enhancing UV stability . Ketone Derivatives: Serve as precursors for antidepressants or antivirals, where ketone-to-alcohol reduction is a common step .

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol is an organic compound characterized by its unique molecular structure, which includes fluorine and methoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C11H14F2O2

- Molecular Weight : 220.23 g/mol

- Structure : The presence of fluorine enhances the compound's stability and reactivity, making it a valuable building block in pharmaceutical synthesis.

The biological activity of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol primarily involves its interaction with specific molecular targets. The fluorine atoms increase the compound’s binding affinity to these targets, leading to various biochemical effects. The precise pathways and targets depend on the specific application context.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways. |

| Protein-Ligand Interaction | It binds to specific proteins, influencing their activity and function. |

| Receptor Modulation | Alters the signaling pathways by interacting with cellular receptors. |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study: Drug Development

A notable case study involved the exploration of this compound as a potential lead in drug development for treating bacterial infections. Researchers synthesized analogs of this compound and evaluated their efficacy in inhibiting bacterial growth. Results indicated that modifications to the methoxy group could enhance antimicrobial activity.

Table 2: Summary of Biological Activities

Toxicological Profile

While exploring its biological activity, understanding the toxicological profile is crucial. Studies have shown that at higher concentrations, 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol can exhibit cytotoxic effects on mammalian cells. However, these effects are concentration-dependent and vary significantly across different cell types.

Table 3: Toxicological Data

| Endpoint | Result | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 25 µM | |

| Reproductive Toxicity | No significant effects observed |

Applications in Medicine and Industry

The unique properties of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methyl-2-propanol make it a promising candidate for various applications:

- Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic formulations.

- Agrochemicals : The compound's stability and reactivity make it suitable for use in developing agrochemicals.

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-difluoro-5-methoxyphenyl)-2-methyl-2-propanol with high purity?

- Methodological Answer : Synthesis should prioritize regioselective substitution on the phenyl ring to ensure correct placement of fluorine and methoxy groups. A Friedel-Crafts alkylation or Grignard addition could introduce the 2-methyl-2-propanol moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetone) is critical due to potential byproducts from incomplete fluorination or methoxylation. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the tertiary alcohol proton (δ ~1.2 ppm), a methoxy singlet (δ ~3.8 ppm), and aromatic protons split by fluorine coupling (δ 6.5–7.5 ppm). Fluorine substituents deshield adjacent protons, causing distinct splitting patterns.

- ¹⁹F NMR : Two distinct signals for the 3- and 4-fluorine atoms (δ ~-110 to -130 ppm), influenced by electron-withdrawing effects of the methoxy group.

- IR : Broad O-H stretch (~3400 cm⁻¹), C-F stretches (1000–1300 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).

Compare against reference spectra of analogous fluorinated alcohols (e.g., tert-butanol derivatives) .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methyl-2-propanol group influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer : The bulky tertiary alcohol group reduces accessibility to the phenyl ring’s reactive sites. Kinetic studies (e.g., SNAr reactions) should compare reaction rates with less hindered analogs (e.g., primary alcohols). Use pseudo-first-order conditions with varying nucleophile concentrations. Monitor via UV-Vis or GC-MS to track intermediates. Computational modeling (DFT) can quantify steric effects using parameters like % buried volume (%VBur) .

Q. What thermodynamic models are suitable for predicting phase behavior of this compound in supercritical CO₂ systems?

Q. How do solvent polarity and hydrogen-bonding capacity affect the compound’s stability in catalytic reactions?

- Methodological Answer : Stability studies should compare aprotic (e.g., THF) vs. protic (e.g., methanol) solvents. Use accelerated degradation tests under controlled humidity and temperature. Monitor degradation products via LC-MS. Polar aprotic solvents stabilize the tertiary alcohol via reduced hydrogen-bond competition, while protic solvents may promote esterification or etherification. Solvent parameters (Hansen solubility, Kamlet-Taft β) correlate with observed degradation rates .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve conflicting data in polar vs. nonpolar solvents?

- Methodological Answer : Conflicting solubility data often arise from impurities or crystallinity variations. Perform controlled solubility tests (shake-flask method) with HPLC quantification. Pre-treat the compound via recrystallization (e.g., ethanol/water) to ensure consistent crystallinity. Compare results against structurally similar fluorinated alcohols (e.g., 2-methyl-2-propanol derivatives) to identify trends. Computational COSMO-RS simulations can predict solubility based on molecular surface charge distributions .

Experimental Design Challenges

Designing a protocol for regioselective fluorination without over-substitution.

- Methodological Answer :

Use directing groups (e.g., methoxy) to control fluorine placement. Electrophilic fluorination (Selectfluor®) at low temperatures (-20°C) minimizes di- or tri-substitution. Monitor reaction progress in real-time via ¹⁹F NMR. Post-reaction, quench with aqueous NaHCO₃ to neutralize excess fluorinating agent. Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.